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molecular formula C2H5BrClO2P B8604469 (2-Bromoethyl)phosphonochloridic acid CAS No. 65242-85-5

(2-Bromoethyl)phosphonochloridic acid

Cat. No. B8604469
M. Wt: 207.39 g/mol
InChI Key: CVVZLNZOKLBEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04640913

Procedure details

(2-Bromoethyl)phosphonic acid monochloride was prepared from phosphorous pentachloride and (2-bromoethyl)phosphonic acid according to E. Baer and N. Z. Stanacey, J. BIOL. CHEM., 10: 3754 (1965). A portion of this reagent was dissolved in about 50 ml of anhydrous, ethanol-free chloroform, cooled in an ice-water bath to about 10° C. To this was added a portion of 2-(benzyloxy)-3-(octadecyloxy)-1-propanol and about 3.0 ml of dry triethylamine in about 50 ml of dry chloroform, under argon, with stirring over a period of one hour. The reaction was allowed to stand at room temperature about 48 hours, then was refrigerated at about 0° C. overnight and then taken to dryness. The residue was dissolved in toluene, filtered and the filtrate taken to dryness. The residue was extracted with ether, giving the desired title compound as a pale yellow syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Br:7][CH2:8][CH2:9][P:10](=[O:13])([OH:12])[OH:11].[CH2:14]([O:21][CH:22]([CH2:25][O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44])[CH2:23][OH:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(N(CC)CC)C>C(O)C.C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[Br:7][CH2:8][CH2:9][P:10]([Cl:2])(=[O:13])[OH:11].[CH2:27]([O:26][CH2:25][CH:22]([O:21][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:23][O:24][P:10]([CH2:9][CH2:8][Br:7])(=[O:11])[O-:12])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH3:44]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCP(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CO)COCCCCCCCCCCCCCCCCCC
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
under argon, with stirring over a period of one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature about 48 hours
Duration
48 h
WAIT
Type
WAIT
Details
was refrigerated at about 0° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCP(O)(=O)Cl
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)OCC(COP([O-])(=O)CCBr)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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